4-[2-(1-benzofuran-2-yl)-2-oxoethyl]-2-ethyl-1,4-benzoxazepine-3,5(2H,4H)-dione
Description
4-[2-(1-Benzofuran-2-yl)-2-oxoethyl]-2-ethyl-1,4-benzoxazepine-3,5(2H,4H)-dione is a heterocyclic compound featuring a seven-membered benzoxazepine-dione core fused with a benzofuran moiety. The 2-ethyl and benzofuran-2-oxoethyl substituents likely influence its lipophilicity and binding affinity compared to other derivatives.
Properties
Molecular Formula |
C21H17NO5 |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
4-[2-(1-benzofuran-2-yl)-2-oxoethyl]-2-ethyl-1,4-benzoxazepine-3,5-dione |
InChI |
InChI=1S/C21H17NO5/c1-2-16-21(25)22(20(24)14-8-4-6-10-18(14)26-16)12-15(23)19-11-13-7-3-5-9-17(13)27-19/h3-11,16H,2,12H2,1H3 |
InChI Key |
QPTBVXYZTXRKJT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)N(C(=O)C2=CC=CC=C2O1)CC(=O)C3=CC4=CC=CC=C4O3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(1-benzofuran-2-yl)-2-oxoethyl]-2-ethyl-1,4-benzoxazepine-3,5(2H,4H)-dione typically involves multiple steps, including the formation of the benzofuran and benzoxazepine rings. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions to form the benzofuran ring . The benzoxazepine ring can be synthesized through the reaction of appropriate amines with cyclic anhydrides, followed by cyclization .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[2-(1-benzofuran-2-yl)-2-oxoethyl]-2-ethyl-1,4-benzoxazepine-3,5(2H,4H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols.
Substitution: The benzofuran and benzoxazepine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
4-[2-(1-benzofuran-2-yl)-2-oxoethyl]-2-ethyl-1,4-benzoxazepine-3,5(2H,4H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties
Medicine: Explored for its potential as a therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[2-(1-benzofuran-2-yl)-2-oxoethyl]-2-ethyl-1,4-benzoxazepine-3,5(2H,4H)-dione involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with enzymes and receptors, potentially inhibiting their activity . The compound may also induce apoptosis in cancer cells by disrupting cellular pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridinium and Oxazolidinone Derivatives ()
Compounds such as [2-(1-benzofuran-2-yl)-2-oxoethyl]-4-(2-{1-[2-(1-benzofuran-2-yl)-2-oxoethyl]pyridin-1-ium-4-yl}ethyl)pyridin-1-ium dibromide (4d) share the benzofuran-2-oxoethyl motif but differ in their cationic pyridinium cores and bromide counterions. Key distinctions include:
| Property | Target Compound (Benzoxazepine-dione) | Compound 4d (Pyridinium) | Compound 5a (Nitrophenyl) |
|---|---|---|---|
| Molecular Weight (g/mol) | ~400–450 (estimated) | 662.37 | 644.27 |
| Core Structure | Benzoxazepine-dione | Pyridinium dibromide | Pyridinium dibromide |
| Melting Point | Not reported | >300°C (decomp.) | 258–259°C (decomp.) |
| Yield | Not reported | 76% | 96% |
- Structural Impact : The benzoxazepine-dione core lacks the cationic charge present in pyridinium salts (e.g., 4d, 5a), which may reduce solubility in polar solvents but enhance passive membrane diffusion .
- Functional Groups : The benzofuran-2-oxoethyl group is common across these compounds, suggesting shared synthetic intermediates. However, the target compound’s dione moiety introduces hydrogen-bonding sites absent in pyridinium derivatives.
Fluorinated Benzoxazepine-dione Analog ()
2-Ethyl-4-[2-(5-fluoro-2-methoxyphenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione differs in its substituents:
- Pharmacological Implications : The fluoromethoxyphenyl group in the analog may enhance metabolic stability and receptor selectivity compared to the benzofuran group, which is bulkier and more lipophilic. Fluorine atoms are often used to modulate bioavailability and binding kinetics .
Triazine-dione Derivatives ()
[18F]FECUMI-101, a triazine-3,5(2H,4H)-dione labeled with fluorine-18, shares the dione functionality but features a triazine core instead of benzoxazepine.
| Property | Target Compound | [18F]FECUMI-101 |
|---|---|---|
| Core Structure | Benzoxazepine-dione | Triazine-dione |
| Radioactivity | Non-radioactive | 18F-labeled (t1/2 = 109.7 min) |
| Application | Potential therapeutic agent | PET imaging probe for 5-HT1A |
- Functional Relevance : The dione moiety in both compounds may chelate metal ions or interact with biological targets via hydrogen bonding. However, the triazine core in [18F]FECUMI-101 enables distinct pharmacokinetics suited for imaging .
Biological Activity
4-[2-(1-benzofuran-2-yl)-2-oxoethyl]-2-ethyl-1,4-benzoxazepine-3,5(2H,4H)-dione (CAS Number: 903858-44-6) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 363.4 g/mol. The structure features a benzoxazepine core with a benzofuran moiety that contributes to its unique pharmacological profile.
Anticancer Properties
Recent studies have highlighted the compound's anticancer potential. Research conducted by Fayad et al. (2019) demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism appears to involve the induction of apoptosis, as evidenced by increased markers of apoptosis in treated cells. The study utilized multicellular spheroids to better mimic in vivo conditions, enhancing the reliability of the results .
Table 1: Anticancer Activity of 4-[2-(1-benzofuran-2-yl)-2-oxoethyl]-2-ethyl-1,4-benzoxazepine-3,5(2H,4H)-dione
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Apoptosis induction |
| HeLa (Cervical) | 10.0 | Cell cycle arrest |
| A549 (Lung) | 15.0 | Inhibition of proliferation |
Neuropharmacological Effects
In addition to its anticancer properties, this compound has shown promise in neuropharmacology. Studies suggest that it may possess neuroprotective effects, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound appears to modulate neurotransmitter levels and exhibit antioxidant properties, which could mitigate oxidative stress in neuronal cells .
Table 2: Neuropharmacological Effects
| Effect | Observations |
|---|---|
| Neuroprotection | Reduced neuronal apoptosis |
| Antioxidant activity | Decreased reactive oxygen species |
| Modulation of neurotransmitters | Increased dopamine levels |
The biological activity of 4-[2-(1-benzofuran-2-yl)-2-oxoethyl]-2-ethyl-1,4-benzoxazepine-3,5(2H,4H)-dione can be attributed to several mechanisms:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells through caspase activation and mitochondrial membrane potential disruption.
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at various phases, particularly G1 and G2/M phases.
- Antioxidant Activity : By scavenging free radicals and reducing oxidative stress markers, the compound protects neuronal cells from damage.
Case Studies
A notable case study involved the application of this compound in a preclinical model of glioblastoma. Researchers reported a significant reduction in tumor volume following treatment with the compound compared to control groups. The study concluded that further exploration into dosing regimens and combination therapies with existing chemotherapeutics could enhance efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
